molecular formula C23H38 B14195822 Tricosa-3,6,9,12,15-pentaene CAS No. 854201-94-8

Tricosa-3,6,9,12,15-pentaene

Cat. No.: B14195822
CAS No.: 854201-94-8
M. Wt: 314.5 g/mol
InChI Key: WZOLXZVFYDHGLR-UHFFFAOYSA-N
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Description

Tricosa-3,6,9,12,15-pentaene is a 23-carbon unsaturated hydrocarbon featuring five conjugated double bonds at positions 3, 6, 9, 12, and 13. This polyene structure confers unique chemical properties, including heightened reactivity due to electron delocalization across the conjugated system.

Properties

CAS No.

854201-94-8

Molecular Formula

C23H38

Molecular Weight

314.5 g/mol

IUPAC Name

tricosa-3,6,9,12,15-pentaene

InChI

InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3

InChI Key

WZOLXZVFYDHGLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Tricosa-3,6,9,12,15-pentaene, enabling comparative analysis of their properties and applications:

Henicosa-1,6,9,12,15-pentaene

  • Structure : A 21-carbon polyene with double bonds at positions 1, 6, 9, 12, and 15 and a terminal vinyl group (-CH=CH₂) .
  • Key Differences :
    • Chain Length : 21 vs. 23 carbons.
    • Terminal Group : Vinyl (Henicosa) vs. methyl (-CH₃, Tricosa).
    • Double Bond Positioning : Henicosa includes a terminal double bond (C1), absent in Tricosa.
  • Implications :
    • The vinyl group in Henicosa may increase electrophilic reactivity, while Tricosa’s methyl terminus enhances hydrophobicity.
    • Chain length differences influence molecular weight (Henicosa: ~292 g/mol; Tricosa: ~320 g/mol) and solubility profiles.

3,6,9,12,15-Pentaenoic Acid

  • Structure : A polyunsaturated fatty acid (PUFA) with a carboxyl group and double bonds at positions 3, 6, 9, 12, and 15 .
  • Key Differences: Functional Group: Carboxylic acid (pentaenoic acid) vs. hydrocarbon chain (Tricosa). Biosynthetic Origin: Derived from linolenic acid , unlike Tricosa, which lacks reported biosynthetic pathways.
  • Implications: Pentaenoic acid’s carboxyl group enables esterification into glycerophosphatides, critical for membrane fluidity. Biological Activity**: Exhibits growth-promoting properties in contrast to Tricosa’s undetermined bioactivity .

28-Membered Pentaene Macrolides (e.g., Fungichromin)

  • Structure : Macrocyclic lactone rings with conjugated pentaene systems .
  • Key Differences: Molecular Complexity: Fungichromin (C₃₉H₆₂O₁₃) is significantly larger and includes hydroxyl and glycosidic groups.
  • Implications :
    • The macrocyclic structure stabilizes the conjugated system, enhancing antifungal efficacy.
    • Tricosa’s linear structure lacks the functional groups necessary for such biological interactions.

n-Tricosane (C₂₃H₄₈)

  • Structure : A fully saturated 23-carbon alkane .
  • Key Differences: Saturation: No double bonds vs. five double bonds in Tricosa. Physical Properties: Higher melting point (n-Tricosane: ~48°C) due to van der Waals interactions; Tricosa’s conjugated system likely reduces rigidity.
  • Implications :
    • n-Tricosane’s saturation makes it more stable but less reactive than Tricosa.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Positions Functional Groups Key Properties/Bioactivity
This compound C₂₃H₃₈ ~320 3,6,9,12,15 None High hydrophobicity, conjugated system
Henicosa-1,6,9,12,15-pentaene C₂₁H₃₄ ~292 1,6,9,12,15 Terminal vinyl Enhanced electrophilicity
3,6,9,12,15-Pentaenoic acid C₂₀H₃₀O₂ ~302 3,6,9,12,15 Carboxylic acid Growth promotion, membrane roles
Fungichromin C₃₉H₆₂O₁₃ ~739 Conjugated pentaene Hydroxyl, glycosidic Antifungal activity
n-Tricosane C₂₃H₄₈ ~324 None None High melting point, inertness

Research Findings and Implications

  • Structural Reactivity : The conjugated double bonds in this compound suggest susceptibility to oxidation and electrophilic addition, akin to other polyenes .
  • Biological Potential: While lacking the bioactivity of pentaene macrolides , Tricosa’s structure may serve as a scaffold for synthetic analogs with tailored properties.
  • Ecological Roles: Similar algal polyenes in Lobophora spp.

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